Ajugacumbin F
Description
Ajugacumbin F is a neo-clerodane diterpenoid isolated from Ajuga species, notably Ajuga decumbens and Ajuga taiwanensis. It belongs to a class of secondary metabolites characterized by a bicyclic clerodane skeleton with diverse oxygenated functional groups. This compound has been identified in pharmacological studies for its wound-healing properties, demonstrated through activation of the PDGFR/MAPK signaling pathway in human dermal fibroblasts . Additionally, it is implicated in antihypertensive effects due to its structural similarity to other bioactive diterpenoids in Ajuga species . Its isolation involves advanced chromatographic techniques (e.g., silica gel, Sephadex LH-20, and HPLC), with structural elucidation via NMR and mass spectrometry .
Properties
CAS No. |
132922-44-2 |
|---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(4R,4aR,5S,7R,8S,8aR)-4,5-dihydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H38O7/c1-5-16(2)22(29)32-15-25-19(7-6-9-24(25,30)14-26)23(4,17(3)11-20(25)27)10-8-18-12-21(28)31-13-18/h5,12,17,19-20,26-27,30H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m1/s1 |
InChI Key |
MIOANCGOVTTWSH-DONKYKGPSA-N |
SMILES |
CC=C(C)C(=O)OCC12C(CCCC1(CO)O)C(C(CC2O)C)(C)CCC3=CC(=O)OC3 |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCC[C@@]1(CO)O)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC3=CC(=O)OC3 |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC1(CO)O)C(C(CC2O)C)(C)CCC3=CC(=O)OC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ajugacumbin F shares structural and functional similarities with other neo-clerodane diterpenoids from Ajuga species. Below is a comparative analysis based on structural features, bioactivities, and research findings:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Structural-Activity Relationship (SAR) Insights
C-4 Carboxyl Group : Presence of a carboxyl group at C-4 (e.g., in Ajugacumbin B) enhances antifeedant and enzyme inhibitory activities compared to this compound, which lacks this group .
Oxygenation Patterns : Hydroxyl and epoxide groups in this compound correlate with wound-healing efficacy , while acetylated derivatives (e.g., Ajugamarin A1) exhibit stronger anticancer activity .
Stereochemical Variations : Ajugacumbin B’s spiro-oxiranenaphthalene structure contributes to its AKR1B10 inhibition , a target for prostate cancer, whereas this compound’s simpler oxygenation limits this specificity .
Research Findings and Limitations
- Ajugacumbin B : Robust evidence supports its role in AKR1B10 inhibition , but its antioxidant activity is context-dependent and requires validation in vivo .
- Ajugamarin A1 : Structural modifications (e.g., acetylation) enhance anticancer potency but reduce solubility, highlighting a trade-off in drug development .
Q & A
Q. What is the natural source and chemical structure of Ajugacumbin F?
this compound is a diterpenoid compound isolated from Ajuga decumbens (Bai Mao Xia Ku Cao), a plant used in traditional medicine. Its molecular formula is C₃₁H₄₂O₁₂ (molecular weight: 606.67 g/mol) . Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Researchers should cross-reference spectral data with established databases to confirm identity and purity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₄₂O₁₂ | Encyclopedia of Traditional Chinese Medicines |
| Natural Source | Ajuga decumbens | |
| Key Characterization | NMR, HR-MS |
Q. What are the common extraction and isolation methods for this compound?
Extraction typically employs polar solvents (e.g., ethanol or methanol) via maceration or Soxhlet extraction. Isolation involves chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Researchers must validate purity (>95%) using HPLC-DAD or LC-MS and report retention times, solvent gradients, and column specifications to ensure reproducibility .
Q. How is this compound characterized for structural identity and purity?
Characterization requires a combination of:
- Spectroscopic Data : ¹H/¹³C NMR, DEPT, COSY, HMBC, and NOESY for stereochemical assignment.
- Chromatographic Analysis : HPLC/LC-MS for purity assessment.
- Physical Properties : Melting point, optical rotation. Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions or comparing with synthetic analogs .
Advanced Research Questions
Q. What challenges exist in the total synthesis of this compound, and how can they be addressed?
The compound’s complex stereochemistry and polycyclic structure pose synthetic challenges. Strategies include:
- Retrosynthetic Analysis : Prioritize ring-forming reactions (e.g., Diels-Alder, Michael addition).
- Stereochemical Control : Use chiral catalysts or auxiliaries (e.g., Evans’ oxazolidinones).
- Late-Stage Functionalization : Protect reactive groups (e.g., hydroxyls) during synthesis. Researchers should document intermediates with spectroscopic data and optimize reaction conditions (temperature, solvent, catalysts) to improve yields .
Q. How can contradictions in pharmacological data for this compound be systematically resolved?
Conflicting results (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:
- Experimental Variability : Differences in cell lines, assay protocols, or compound purity.
- Bioavailability Factors : Solubility issues or metabolic instability. To address these, researchers should:
- Standardize assays using guidelines like OECD 423.
- Validate purity via orthogonal methods (e.g., HPLC + NMR).
- Perform dose-response curves in triplicate and report statistical significance (p < 0.05) .
Q. What methodological frameworks are suitable for studying this compound’s mechanism of action?
A mixed-methods approach is recommended:
- Quantitative : Dose-dependent assays (e.g., Western blot for protein expression, flow cytometry for apoptosis).
- Qualitative : Molecular docking to predict target binding or transcriptomic analysis (RNA-seq) for pathway identification. Researchers must pre-register hypotheses to avoid bias and use tools like STRING-DB for network pharmacology analysis .
Q. How can researchers ensure reproducibility in this compound studies?
Key steps include:
- Detailed Experimental Protocols : Specify equipment models, solvent batches, and software versions.
- Supporting Information : Provide raw spectral data, chromatograms, and statistical scripts in supplementary files.
- Independent Validation : Collaborate with third-party labs to replicate critical findings .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .
Q. How should researchers handle null or inconclusive results in this compound studies?
Null results are scientifically valuable and should be reported transparently. Include:
- Power Analysis : Justify sample sizes.
- Negative Controls : Demonstrate assay validity.
- Exploratory Analysis : Highlight trends for future investigation. Use platforms like Zenodo to archive datasets, ensuring they remain accessible for meta-analyses .
Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies of this compound?
Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and humane endpoints. For ethnobotanical research, adhere to the Nagoya Protocol for biodiversity access and benefit-sharing. Disclose conflicts of interest and funding sources in manuscripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
